molecular formula C16H8N4O4S B14497644 (2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile CAS No. 62901-58-0

(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile

Cat. No.: B14497644
CAS No.: 62901-58-0
M. Wt: 352.3 g/mol
InChI Key: VRHSHTWZCVZALC-UHFFFAOYSA-N
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Description

(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile is a complex organic compound that belongs to the class of indeno[1,2-b]thiophenes. This compound is characterized by its unique structure, which includes a thiophene ring fused with an indene moiety, and is further substituted with nitro groups and a propanedinitrile group. The compound’s distinct structure imparts it with unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of (2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indeno[1,2-b]thiophene core, followed by the introduction of nitro groups and the propanedinitrile moiety. Common reagents used in these reactions include brominating agents, nitrating agents, and cyanide sources. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Chemical Reactions Analysis

(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile undergoes various chemical reactions, including:

Scientific Research Applications

(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile involves its interaction with specific molecular targets. The nitro groups and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile can be compared with other indeno[1,2-b]thiophene derivatives, such as:

Properties

CAS No.

62901-58-0

Molecular Formula

C16H8N4O4S

Molecular Weight

352.3 g/mol

IUPAC Name

2-(2-ethyl-6,8-dinitroindeno[1,2-b]thiophen-4-ylidene)propanedinitrile

InChI

InChI=1S/C16H8N4O4S/c1-2-10-5-12-14(8(6-17)7-18)11-3-9(19(21)22)4-13(20(23)24)15(11)16(12)25-10/h3-5H,2H2,1H3

InChI Key

VRHSHTWZCVZALC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)C3=C(C2=C(C#N)C#N)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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